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molecular formula C14H11NO4 B2676538 2-(Benzyloxy)-5-nitrobenzaldehyde CAS No. 204130-60-9

2-(Benzyloxy)-5-nitrobenzaldehyde

Cat. No. B2676538
M. Wt: 257.245
InChI Key: XSMKSIYWHANRKS-UHFFFAOYSA-N
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Patent
US06518268B1

Procedure details

In an argon atmosphere, 5-nitrosalicylaldehyde (334 mg, 2.00 mmol) was dissolved in dimethyformamide (5 mL), and the solution was mixed with benzyl bromide (0.238 mL, 2.00 mmol) and sodium hydride (88 mg, 2.4 mmol), followed by stirring at 70° C. for 13 hours. The reaction solution was cooled with ice, and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was triturated with diisopropyl ether to obtain 2-benzyloxy-5-nitrobenzaldehyde (337 mg, 66%).
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step Two
Quantity
88 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([CH:9]=[O:10])[C:7]([OH:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[H-].[Na+].O>CN(C)C=O>[CH2:13]([O:12][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][C:8]=1[CH:9]=[O:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
334 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.238 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diisopropyl ether

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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